tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate

Asymmetric synthesis Chiral auxiliary Enantioselective catalysis

This racemic tert-butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate (CAS 545433-63-4) is a versatile chiral building block for method development, achiral applications, or planned chiral resolution. Its bulky tert-butyl group provides a highly shielded chiral environment, while the Boc protecting group ensures seamless integration into Boc-strategy solid-phase peptide synthesis (SPPS). Unlike enantiopure forms, this racemic mixture is cost-effective for reaction optimization, though the distinct melting point (104-106°C for S-enantiomer) and optical rotation of individual enantiomers must be considered for stereochemistry-critical syntheses.

Molecular Formula C11H23NO3
Molecular Weight 217.31 g/mol
CAS No. 545433-63-4
Cat. No. B3144161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate
CAS545433-63-4
Molecular FormulaC11H23NO3
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C(CO)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H23NO3/c1-10(2,3)8(7-13)12-9(14)15-11(4,5)6/h8,13H,7H2,1-6H3,(H,12,14)
InChIKeyAZHJHZWFJVBGIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate (CAS 545433-63-4) — Product Selection Overview for Chiral Intermediate Procurement


tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate (CAS 545433-63-4) is a carbamate-protected amino alcohol derivative of tert-leucine, characterized by a bulky tert-butyl group adjacent to the chiral center, a Boc-protected amino group, and a primary alcohol functional group . It exists as a racemic mixture of (S)- and (R)-enantiomers with the molecular formula C11H23NO3 and molecular weight 217.31 g/mol . The compound serves as a versatile chiral building block and synthetic intermediate in organic synthesis, peptide chemistry, and pharmaceutical development, where stereochemical configuration significantly influences downstream biological activity and synthetic efficiency .

Why Generic Substitution Fails for tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate (CAS 545433-63-4)


In-class carbamate-protected amino alcohols cannot be simply interchanged due to critical stereochemical and structural determinants that govern both synthetic utility and final product stereochemistry. The racemic tert-butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate (CAS 545433-63-4) differs fundamentally from its optically pure enantiomers (S)-enantiomer CAS 153645-26-2 and (R)-enantiomer CAS 142618-92-6, which exhibit divergent physical properties including melting point (104–106°C for the (S)-enantiomer ) and specific optical rotation (−5.5° to −7.9° for the (S)-form ). Structurally related compounds lacking the tert-butyl side chain or bearing alternative protecting groups (e.g., Cbz, Fmoc) show markedly different reactivity, deprotection kinetics, and steric profiles that directly impact stereochemical outcomes in asymmetric synthesis . Generic substitution without stereochemical and protecting-group specification can result in altered enantiomeric excess of final products, incompatibility with established synthetic routes, and unpredictable deprotection behavior under acidic conditions.

Product-Specific Quantitative Evidence Guide: tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate (CAS 545433-63-4)


Chiral Purity and Stereochemical Control in Asymmetric Synthesis Applications

This compound exhibits defined stereochemistry with one defined atom stereocenter, enabling chiral resolution studies and asymmetric synthesis applications . Compared to the racemic mixture, the (S)-enantiomer (CAS 153645-26-2) demonstrates a specific optical rotation of −5.5° to −7.9° (20°C, 589 nm, c=1, CHCl₃) , while the (R)-enantiomer (CAS 142618-92-6) exhibits opposite optical rotation. In contrast, the racemic tert-butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate (CAS 545433-63-4) exhibits no net optical rotation.

Asymmetric synthesis Chiral auxiliary Enantioselective catalysis

Physical Property Differentiation and Solid-State Handling Characteristics

The (S)-enantiomer (CAS 153645-26-2) is supplied as a white crystalline powder with a defined melting point of 104–106°C , whereas the racemic tert-butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate (CAS 545433-63-4) does not have a reported melting point in available data sources, typically existing as a non-crystalline or low-melting material [1]. Both forms share calculated boiling point 313.7±25.0°C at 760 mmHg, density 0.986±0.06 g/cm³ (predicted), and flash point 143.5±23.2°C .

Solid-phase peptide synthesis Crystallization Process chemistry

Synthetic Versatility and Functional Group Orthogonality

The compound features three distinct functional groups — a Boc-protected amine, a primary alcohol, and a sterically hindered tert-butyl side chain — that enable orthogonal synthetic manipulation . Compared to structurally simpler carbamates such as tert-butyl carbamate (CAS 4248-19-5) which lacks the hydroxyl group and chiral center, this compound provides a bifunctional handle for sequential transformations . The Boc group is stable to basic and nucleophilic conditions but is cleavable under acidic conditions (e.g., TFA, HCl/dioxane), while the primary hydroxyl group can undergo oxidation, esterification, or tosylation without affecting the carbamate protection .

Peptide synthesis Protecting group strategy Orthogonal deprotection

Commercial Availability and Supply Chain Readiness for Scale-Up

The target compound and its enantiomers are commercially available from multiple global suppliers with established quality specifications. The racemic tert-butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate (CAS 545433-63-4) is supplied at ≥98% purity from vendors including Leyan (product 1612403, 250mg–5g quantities) and ChemSrc (98.0% purity) [1]. The (S)-enantiomer (CAS 153645-26-2) is available at ≥98% purity with GC purity specification ≥97.5% and defined optical rotation parameters .

Process development Supply chain GMP manufacturing

Steric Bulk and Conformational Rigidity in Chiral Auxiliary Applications

The tert-butyl substituent adjacent to the chiral center provides exceptional steric bulk (calculated topological polar surface area 58.6 Ų, XLogP3 = 2) that effectively shields one face of the molecule during asymmetric transformations [1]. Compared to structurally similar compounds lacking the tert-butyl group — such as tert-butyl (1-hydroxybutan-2-yl)carbamate or N-Boc-alaninol — the target compound's gem-dimethyl substitution pattern creates a conformationally restricted environment that enhances facial selectivity in nucleophilic additions and metal-catalyzed reactions .

Chiral auxiliary Steric shielding Asymmetric induction

Best Research and Industrial Application Scenarios for tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate (CAS 545433-63-4)


Chiral Building Block for Asymmetric Synthesis of Bioactive Molecules

When stereochemical outcome is critical to biological activity, the enantiopure (S)- or (R)-forms of this compound serve as essential chiral building blocks. The defined stereochemistry and high optical purity (specific rotation −5.5° to −7.9° for (S)-form ) enable predictable chiral induction in the synthesis of pharmaceuticals, natural products, and peptidomimetics. The racemic form (CAS 545433-63-4) is appropriate for achiral applications or where subsequent resolution is planned, but direct procurement of the enantiopure form eliminates the need for costly and time-consuming chiral separation steps.

Solid-Phase Peptide Synthesis with Orthogonal Protection Strategy

The Boc-protected amino alcohol structure is specifically compatible with Boc-strategy solid-phase peptide synthesis, where the Boc group remains stable during coupling steps and is cleanly removed under acidic conditions (TFA). The crystalline nature of the (S)-enantiomer (melting point 104–106°C ) facilitates precise weighing and handling during automated synthesizer loading, while the free hydroxyl group provides a versatile handle for further derivatization or resin attachment without additional protection/deprotection cycles.

Process Development and Scale-Up of Chiral Intermediates

For process chemists transitioning from discovery to pilot-scale production, the multi-vendor commercial availability of both racemic (CAS 545433-63-4, ≥98% purity ) and enantiopure forms (CAS 153645-26-2, GC purity ≥97.5% ) ensures supply chain redundancy and quality consistency. The well-characterized physical properties (boiling point 313.7±25.0°C, density 0.986±0.06 g/cm³ ) enable predictable behavior in large-scale reactions and purification operations.

Chiral Auxiliary for Stereoselective Transformations

The pronounced steric bulk of the tert-butyl substituent (topological polar surface area 58.6 Ų, XLogP3 = 2.0 [1]) creates a highly shielded chiral environment that enhances facial selectivity in nucleophilic additions, aldol reactions, and metal-catalyzed asymmetric transformations. Researchers requiring high diastereoselectivity should select the enantiopure form to maximize asymmetric induction, while the racemic form may serve as a cost-effective alternative for method development and reaction optimization prior to committing to expensive chiral material.

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